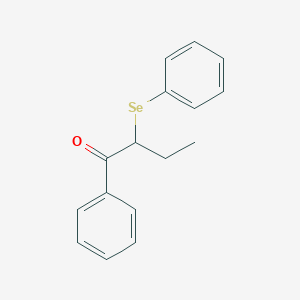
1-Butanone, 1-phenyl-2-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 1-phenyl-2-(phenylseleno)- is an organic compound with a unique structure that includes a butanone backbone, a phenyl group, and a phenylseleno group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-phenyl-2-(phenylseleno)- typically involves the reaction of 1-phenyl-2-butanone with phenylselenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of a selenoether intermediate, which is then oxidized to yield the final product.
Industrial Production Methods
While specific industrial production methods for 1-Butanone, 1-phenyl-2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 1-phenyl-2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide.
Reduction: The compound can be reduced to remove the phenylseleno group.
Substitution: The phenylseleno group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles, such as thiols or amines, can be used for substitution reactions.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: 1-Phenyl-2-butanone.
Substitution: Compounds with different functional groups replacing the phenylseleno group.
Scientific Research Applications
1-Butanone, 1-phenyl-2-(phenylseleno)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of selenium’s known antioxidant effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Butanone, 1-phenyl-2-(phenylseleno)- involves its interaction with various molecular targets. The phenylseleno group can undergo redox reactions, which may influence cellular oxidative stress levels. The compound’s effects are mediated through pathways involving selenium metabolism and its incorporation into selenoproteins.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-butanone: Lacks the phenylseleno group, making it less reactive in certain redox reactions.
1-Butanone, 1-phenyl-2-(methylseleno)-: Contains a methylseleno group instead of a phenylseleno group, which may alter its reactivity and biological activity.
Uniqueness
1-Butanone, 1-phenyl-2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties
Properties
CAS No. |
57204-89-4 |
|---|---|
Molecular Formula |
C16H16OSe |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
1-phenyl-2-phenylselanylbutan-1-one |
InChI |
InChI=1S/C16H16OSe/c1-2-15(18-14-11-7-4-8-12-14)16(17)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3 |
InChI Key |
HDWQRZXIBDFZFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [tert-butoxy(cyano)methyl]phosphonate](/img/structure/B14616651.png)

![1,1-Difluorospiro[2.5]octane](/img/structure/B14616660.png)
![(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate](/img/structure/B14616668.png)
![1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14616672.png)
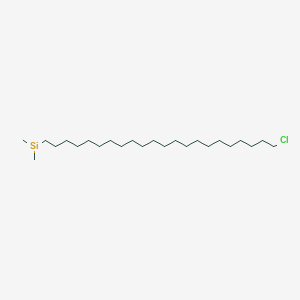
![N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide](/img/structure/B14616692.png)
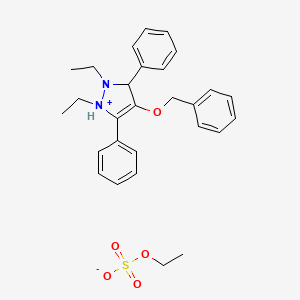
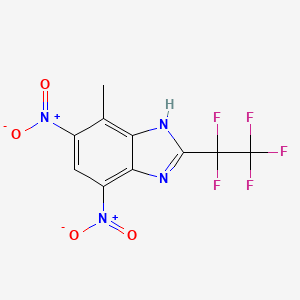

![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)
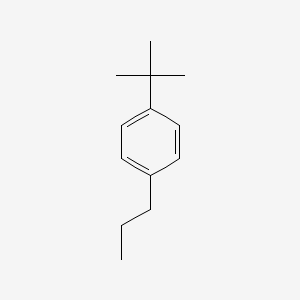
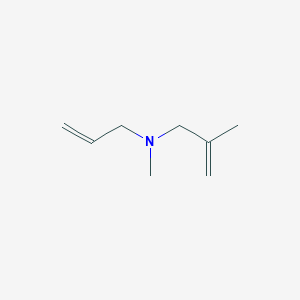
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
